4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
Overview
Description
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is a synthetic organic compound known for its unique chemical structure and versatile applications. The compound features a piperidine ring linked to a pyrazole moiety via an ethyl bridge. This distinctive architecture offers various functional properties that make it valuable in scientific research and industrial applications.
Biochemical Analysis
Biochemical Properties
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of specific genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves the formation of a stable complex, which can either inhibit or enhance the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to an accumulation of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: One common method begins with the reaction of 1H-pyrazole with 1-bromo-2-chloroethane to form 2-(1H-pyrazol-1-yl)ethyl bromide.
Formation of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine: This intermediate is then reacted with piperidine under appropriate conditions to yield the desired compound.
Industrial Production Methods:
Large-Scale Synthesis: Utilizes efficient catalytic methods and continuous flow reactors to maximize yield and purity. Reaction conditions are optimized to enhance the reaction rate and reduce by-products.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Hydrogenation can reduce specific functional groups in the compound, creating saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various substituents onto the pyrazole or piperidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Oxidized derivatives.
Hydrogenated forms.
Substituted pyrazole or piperidine derivatives.
Scientific Research Applications
Chemistry:
Used as a ligand in coordination chemistry.
Building block for complex organic molecules.
Biology:
Intermediate in the synthesis of biologically active compounds.
May exhibit bioactive properties like enzyme inhibition.
Medicine:
Investigated for its pharmacological effects on neurotransmitter systems.
Industry:
Employed in the synthesis of advanced materials and polymers.
Utilized in agrochemicals for pest control agents.
Mechanism of Action
Mechanism:
The compound's action is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors.
The piperidine ring enhances binding affinity, while the pyrazole moiety can modulate biochemical pathways.
Molecular Targets and Pathways:
May target neurotransmitter receptors or transporters in the central nervous system.
Can influence signal transduction pathways in cellular processes.
Comparison with Similar Compounds
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine
4-[2-(1H-imidazol-1-yl)ethyl]piperidine
1-[2-(1H-pyrrol-1-yl)ethyl]piperidine
Uniqueness:
The specific combination of the piperidine ring and pyrazole moiety in 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine offers distinct physicochemical properties.
Exhibits different reactivity profiles and binding characteristics compared to its analogs.
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Properties
IUPAC Name |
4-(2-pyrazol-1-ylethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-5-12-13(8-1)9-4-10-2-6-11-7-3-10/h1,5,8,10-11H,2-4,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPBDFLUJGCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650905 | |
Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177351-89-1 | |
Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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